molecular formula C8H6BrNO2 B14841748 2-Acetyl-6-bromoisonicotinaldehyde

2-Acetyl-6-bromoisonicotinaldehyde

Cat. No.: B14841748
M. Wt: 228.04 g/mol
InChI Key: KPRFGVBCJXNLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-6-bromoisonicotinaldehyde is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of an acetyl group at the 2-position and a bromine atom at the 6-position of the isonicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-bromoisonicotinaldehyde typically involves the bromination of 2-acetylisonicotinaldehyde. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-bromoisonicotinaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 2-acetyl-6-bromoisonicotinic acid.

    Reduction: Formation of 2-acetyl-6-bromoisonicotinalcohol.

Scientific Research Applications

2-Acetyl-6-bromoisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-6-bromoisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-6-bromopyridine
  • 2-Amino-6-bromopyridine
  • 6-Bromo-2-pyridinecarboxaldehyde

Uniqueness

2-Acetyl-6-bromoisonicotinaldehyde is unique due to the presence of both an acetyl group and a bromine atom on the isonicotinaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other bromopyridine derivatives .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-acetyl-6-bromopyridine-4-carbaldehyde

InChI

InChI=1S/C8H6BrNO2/c1-5(12)7-2-6(4-11)3-8(9)10-7/h2-4H,1H3

InChI Key

KPRFGVBCJXNLBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.